3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane
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Overview
Description
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane is an organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a sulfur-containing compound such as thioacetic acid, followed by methoxylation using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reactions with halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon derivatives.
Scientific Research Applications
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane involves its interaction with specific molecular targets and pathways. The sulfur and silicon atoms in the compound can form bonds with various biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxy-8,8,9,9-tetramethyl-2-oxa-7-thia-3,8-disiladecane
- 3,3-Dimethyl-2-oxobutyric acid
Uniqueness
3,3-Dimethoxy-7,7-dimethyl-2-oxa-6-thia-3,7-disilaoctane is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
84606-51-9 |
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Molecular Formula |
C8H22O3SSi2 |
Molecular Weight |
254.50 g/mol |
IUPAC Name |
trimethoxy(2-trimethylsilylsulfanylethyl)silane |
InChI |
InChI=1S/C8H22O3SSi2/c1-9-14(10-2,11-3)8-7-12-13(4,5)6/h7-8H2,1-6H3 |
InChI Key |
SPTZBOGAKAEUIE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCS[Si](C)(C)C)(OC)OC |
Origin of Product |
United States |
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